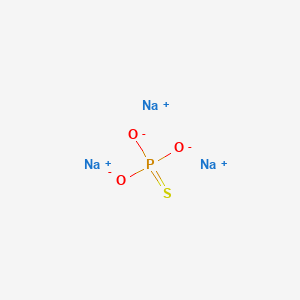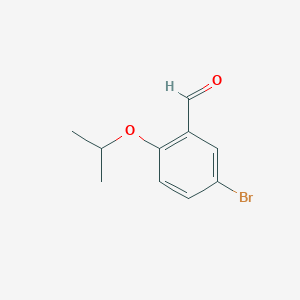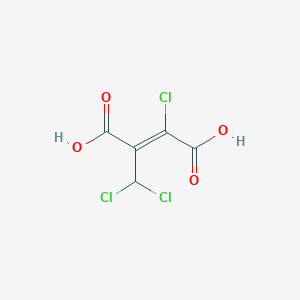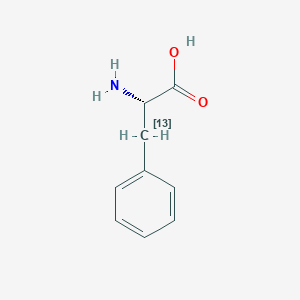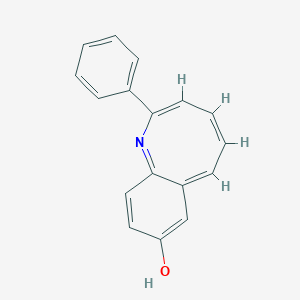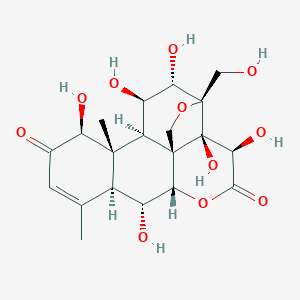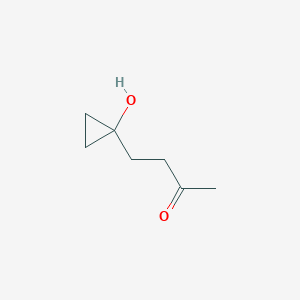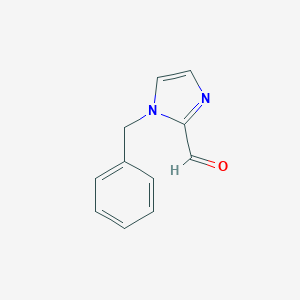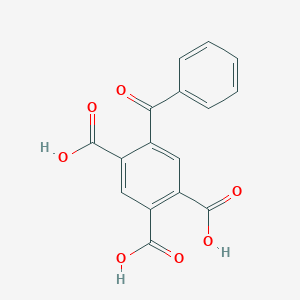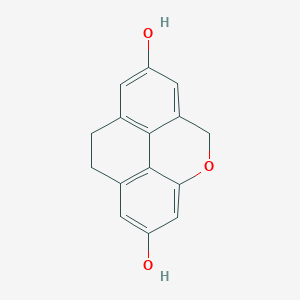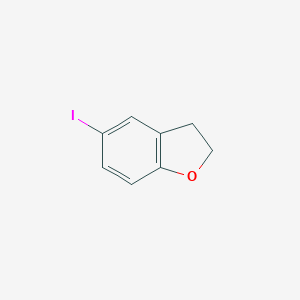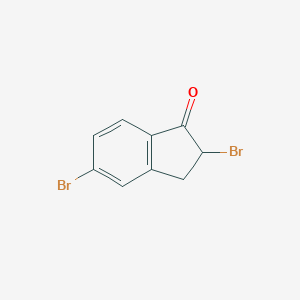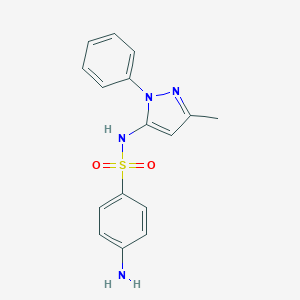
Sulfapyrazole
Vue d'ensemble
Description
Sulfapyrazole is a type of drug that belongs to the class of medications known as uricosurics . It is used in the treatment of chronic or intermittent gouty arthritis .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Sulfapyrazole, has been a topic of interest in recent years. The literature suggests that the most rational pathway for the synthesis of sulfur-containing pyrazoles is based on intra- and intermolecular (3 + 2) coupling (namely, CCC + NN) reactions with tandem C- or N-ring functionalization by sulfanyl or sulfone groups .
Molecular Structure Analysis
The molecular structure of Sulfapyrazole and similar compounds can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Modern instruments for SC-XRD analysis have evolved to analyze smaller crystals and deliver a structure easier .
Chemical Reactions Analysis
Chemical reactions involving Sulfapyrazole and similar compounds often involve alterations of oxidation states. These redox processes frequently pass through intermediates with short life-times, making their study challenging . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Sulfapyrazole can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Applications De Recherche Scientifique
Environmental Science
Application Summary
Sulfapyrazole has been studied for its potential use in environmental biotechnology, particularly in the context of sulfate-reducing bioreactors. These systems leverage microbial processes to treat wastewater and remove pollutants, including sulfonamide antibiotics like Sulfapyrazole.
Methods of Application
The application involves using bioreactors where dissimilatory sulfate reduction is a key bioconversion process. Researchers measure the efficacy of these systems by analyzing the removal of micropollutants and biological activity through chemical analysis and bioassays .
Results and Outcomes
Studies have shown that intensified treatment wetlands can remove biological effects, such as estrogenic activity, with high efficacy (97 to 99.5%). This supports the use of such systems for wastewater treatment and the removal of compounds like Sulfapyrazole .
Analytical Chemistry
Application Summary
In analytical chemistry, Sulfapyrazole is used as a standard in the development and validation of analytical methods for detecting sulfonamide residues in various matrices.
Methods of Application
Techniques such as ultra-high-performance liquid chromatography (UHPLC) combined with mass spectrometry are employed to detect and quantify Sulfapyrazole residues .
Results and Outcomes
The developed methods provide rapid, efficient, and reliable means for screening and confirming the presence of Sulfapyrazole, ensuring compliance with food safety and pharmaceutical standards.
This analysis provides a snapshot of the diverse applications of Sulfapyrazole across different scientific fields, highlighting its multifaceted role in research and industry.
Enantioselective Synthesis in Organic Chemistry
Application Summary
Sulfapyrazole derivatives are utilized in enantioselective synthesis, a process that creates chiral molecules with a preference for one enantiomer over another. This is crucial in the production of pharmaceuticals where the chirality of a drug can affect its efficacy and safety.
Methods of Application
The application involves using Sulfapyrazole derivatives as synthons in chemical reactions. Techniques like asymmetric catalysis are employed to achieve the desired enantioselectivity .
Results and Outcomes
The advancements in this field have led to the development of new methods for constructing chiral pyrazolone and pyrazole derivatives, which are important in medicinal chemistry and functional materials .
Orientations Futures
Propriétés
IUPAC Name |
4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTERSQYMYBGZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234391 | |
| Record name | Sulfazamet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfapyrazole | |
CAS RN |
852-19-7 | |
| Record name | Sulfazamet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfazamet [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfazamet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfapyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAZAMET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K980HZ9QO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



